D-Valine, N-(phenylmethyl)-
CAS No.: 98575-68-9
Cat. No.: VC8336540
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98575-68-9 |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 207.27 g/mol |
IUPAC Name | (2R)-2-(benzylamino)-3-methylbutanoic acid |
Standard InChI | InChI=1S/C12H17NO2/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m1/s1 |
Standard InChI Key | FJBAOZHBRMLMCP-LLVKDONJSA-N |
Isomeric SMILES | CC(C)[C@H](C(=O)O)NCC1=CC=CC=C1 |
SMILES | CC(C)C(C(=O)O)NCC1=CC=CC=C1 |
Canonical SMILES | CC(C)C(C(=O)O)NCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
D-Valine, N-(phenylmethyl)-, formally named N-(Phenylmethyl)-D-valine methyl ester, has the molecular formula . Its structure includes:
-
A D-valine backbone with the stereochemical configuration () at the alpha-carbon.
-
A phenylmethyl (benzyl) group attached to the nitrogen atom, enhancing hydrophobicity.
-
A methyl ester group at the carboxyl terminus, which improves stability and reactivity in synthetic applications .
The InChI key (LFUIOAXMANYSCA-GFCCVEGCSA-N
) and SMILES notation (O=C(OC)C(NCC1=CC=CC=C1)C(C)C
) encode its stereochemistry and functional groups .
Physicochemical Characteristics
-
Hydrophobicity: The phenylmethyl group confers significant lipophilicity, reducing aqueous solubility but enhancing compatibility with organic solvents like dichloromethane or ethyl acetate .
-
Reactivity: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, enabling its use as a protecting group in peptide synthesis .
-
Stereochemical Impact: The D-configuration at the alpha-carbon differentiates it from L-valine derivatives, potentially influencing biological activity and enzyme interactions .
Table 1: Comparative Properties of D-Valine Derivatives
Synthesis and Production Strategies
Industrial Synthesis Pathways
The synthesis of D-Valine, N-(phenylmethyl)-, typically involves multi-step processes:
-
Amination of Isobutyraldehyde: Isobutyraldehyde is cyanated to form 2-amino-3-methylbutyronitrile, a precursor for valine derivatives .
-
Catalytic Hydrolysis: The nitrile undergoes hydrolysis using inorganic bases (e.g., NaOH) in the presence of ketone catalysts to yield racemic 2-amino-3-methylbutyramide .
-
Stereochemical Resolution: The racemic mixture is resolved using chiral agents like dibenzoyl-L-tartaric acid (L-DBTA) in acetone-water solvents, isolating the D-enantiomer .
-
Esterification and Protection: The resolved D-valine is reacted with benzyl bromide to introduce the phenylmethyl group, followed by methyl esterification .
Challenges in Production
-
Optical Purity: Achieving enantiomeric excess (ee) >99% requires precise control during resolution, as residual L-enantiomers can affect downstream applications .
-
Cost of Chiral Resolving Agents: The use of L-DBTA increases production costs, prompting research into enzymatic or asymmetric catalytic methods .
Applications in Medicinal Chemistry and Biochemistry
Peptide Synthesis
D-Valine, N-(phenylmethyl)-, serves as a building block in solid-phase peptide synthesis (SPPS):
-
The methyl ester acts as a temporary protecting group for the carboxyl moiety, which is removed via hydrolysis during chain elongation .
-
The phenylmethyl group stabilizes intermediates against racemization, critical for synthesizing peptides with defined stereochemistry .
Drug Design and Prodrug Development
-
Hydrophobic Prodrugs: The compound’s lipophilicity enhances membrane permeability, making it suitable for prodrug formulations of polar therapeutics .
-
Enzyme Targeting: Its D-configuration may evade recognition by mammalian proteases, prolonging circulation time in vivo .
Brand | Purity | Price Range | Availability |
---|---|---|---|
D-Valine, N-(phenylmethyl)- | Undefined | Inquiry | Available Apr 2025 |
(R)-Methyl 2-(benzylamino)-3-methylbutanoate HCl | 95.0% | Inquiry | Available May 2025 |
N-Benzyl-D-valine methyl ester HCl | ≥95% | Discontinued | Discontinued |
Future Research Directions
Improving Synthetic Efficiency
-
Enzymatic Resolution: Exploring immobilized D-amino acid oxidases to replace chemical resolving agents .
-
Flow Chemistry: Continuous-flow systems could enhance yield and reduce waste in nitrile hydrolysis steps .
Biomedical Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume